molecular formula C4H5N3O B14440921 6-Methyl-1-oxidotriazin-1-ium CAS No. 77202-11-0

6-Methyl-1-oxidotriazin-1-ium

Cat. No.: B14440921
CAS No.: 77202-11-0
M. Wt: 111.10 g/mol
InChI Key: GSRUDZXIMIPFDM-UHFFFAOYSA-N
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Description

6-Methyl-1-oxidotriazin-1-ium is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by a triazine ring with an oxidized nitrogen atom, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-oxidotriazin-1-ium typically involves the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 6-Methyl-1-oxidotriazin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, leading to the formation of DNA adducts and subsequent biological effects. It may also inhibit specific enzymes involved in cellular processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1-oxidotriazin-1-ium is unique due to its oxidized nitrogen atom in the triazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

77202-11-0

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

6-methyl-1-oxidotriazin-1-ium

InChI

InChI=1S/C4H5N3O/c1-4-2-3-5-6-7(4)8/h2-3H,1H3

InChI Key

GSRUDZXIMIPFDM-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](N=NC=C1)[O-]

Origin of Product

United States

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